molecular formula C10H9ClN2O2 B13687282 Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate

Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13687282
M. Wt: 224.64 g/mol
InChI Key: JAHRXRNFCZUCDC-UHFFFAOYSA-N
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Description

Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2. It is characterized by the presence of an imidazo[1,5-a]pyridine core, which is a fused bicyclic structure consisting of imidazole and pyridine rings. The compound has a chlorine atom attached at the 5-position of the imidazole ring and an ethyl ester group at the 3-position of the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-aminopyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include steps such as recrystallization and purification using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving hydrogen bonding and hydrophobic interactions with proteins and enzymes. The presence of the chlorine atom and the ester group may influence its binding affinity and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-chloroimidazo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-12-6-7-4-3-5-8(11)13(7)9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHRXRNFCZUCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2N1C(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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